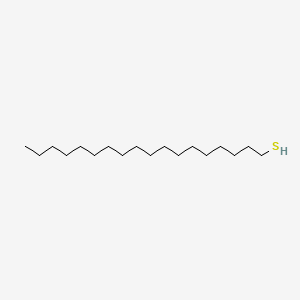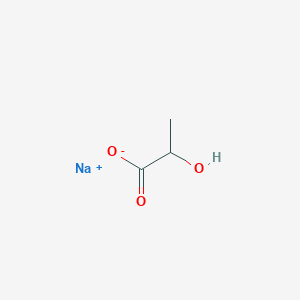
sodium;5-hydroxy-4,5-dioxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-hydroxy-4,5-dioxopentanoate is a chemical compound with the molecular formula C5H5NaO5 It is a sodium salt derivative of 5-hydroxy-4,5-dioxopentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-hydroxy-4,5-dioxopentanoate typically involves the reaction of 5-hydroxy-4,5-dioxopentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
C5H6O5+NaOH→C5H5NaO5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-hydroxy-4,5-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used and may include halogenated compounds or amines.
Applications De Recherche Scientifique
Sodium;5-hydroxy-4,5-dioxopentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium;5-hydroxy-4,5-dioxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2,4-dioxopentanoate: A closely related compound with similar chemical properties.
4,5-Dioxopentanoate: Another related compound that shares some structural similarities.
Uniqueness
Sodium;5-hydroxy-4,5-dioxopentanoate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and biological activity. This makes it distinct from its non-sodium counterparts and other similar compounds.
Propriétés
IUPAC Name |
sodium;5-hydroxy-4,5-dioxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOGHHLNTXPTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)

